Diethyl 2-(2-oxopropyl)malonate

Organic Synthesis Malonic Ester Synthesis Keto-ester Preparation

Diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2), also known as diethyl acetonylmalonate, is a keto-diester with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol. This compound is a colorless to pale yellow clear liquid at room temperature and is characterized by a boiling point of 296.4±20.0 °C (760 Torr), a density of 1.091±0.06 g/cm³ (20 °C), a refractive index of 1.4388 (20 °C), and a flash point of 126.9±21.8 °C.

Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
CAS No. 23193-18-2
Cat. No. B1280708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2-oxopropyl)malonate
CAS23193-18-2
Molecular FormulaC10H16O5
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)C)C(=O)OCC
InChIInChI=1S/C10H16O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3
InChIKeyKGZCSZOGMMZHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2): Core Chemical Properties and Industrial Supply Specifications


Diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2), also known as diethyl acetonylmalonate, is a keto-diester with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . This compound is a colorless to pale yellow clear liquid at room temperature and is characterized by a boiling point of 296.4±20.0 °C (760 Torr), a density of 1.091±0.06 g/cm³ (20 °C), a refractive index of 1.4388 (20 °C), and a flash point of 126.9±21.8 °C . Commercial availability for research and development use typically requires a purity of >95.0% (GC) and storage at 2-8 °C .

Why Generic Substitution of Diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2) Carries Significant Synthetic Risk


Diethyl 2-(2-oxopropyl)malonate cannot be directly substituted with simpler β-diester analogs like diethyl malonate or mono-keto esters without fundamentally altering the reaction outcome. The presence of the 2-oxopropyl group provides a pre-installed electrophilic ketone site, enabling specific cyclocondensation pathways for heterocyclic synthesis that are inaccessible with unsubstituted malonates . Furthermore, while other 2-oxopropyl malonate esters (e.g., dimethyl or dibenzyl) share the same core functional group, their differing ester alkyl chains lead to markedly different physicochemical properties—most notably solubility and reactivity—which can directly impact reaction kinetics, purification efficiency, and overall process viability . Selecting an alternative without considering these factors can lead to failed syntheses, lower yields, or complex purification challenges.

Quantitative Differentiation Evidence for Diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2) Against Key Analogs


Synthesis Yield: Diethyl 2-(2-oxopropyl)malonate via Bromoacetone Alkylation

A key differentiation for procurement is the established synthetic route and its reported yield. Diethyl 2-(2-oxopropyl)malonate can be synthesized via the alkylation of diethyl malonate with bromoacetone, achieving a reported yield of approximately 75% . This specific yield metric provides a benchmark for comparing the efficiency of producing this ketone-functionalized malonate derivative, which is a more complex building block than the unsubstituted diethyl malonate starting material.

Organic Synthesis Malonic Ester Synthesis Keto-ester Preparation

Structural Advantage: Dual Reactivity for Heterocyclic Synthesis vs. Simple Diethyl Malonate

Diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2) possesses a unique combination of an active methylene group and a ketone carbonyl, enabling its direct use in the synthesis of complex heterocycles like pyrazoles and pyridines, which are privileged scaffolds in drug discovery . In contrast, diethyl malonate lacks this ketone functionality, making it unsuitable for the same cyclocondensation reactions without additional synthetic steps to install a keto-group . This built-in difunctionality is a key structural differentiator that reduces the number of steps required to access valuable heterocyclic intermediates.

Heterocyclic Chemistry Medicinal Chemistry Cyclocondensation

Physical Property Comparison: Density and Refractive Index vs. Dimethyl Analog

The choice between diethyl and dimethyl ester analogs can be guided by their physical properties. Diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2) has a reported density of 1.092 g/cm³ and a refractive index of 1.437 [1]. In comparison, its dimethyl analog, dimethyl 2-(2-oxopropyl)malonate (CAS 24889-15-4), is expected to have a different (and typically higher) density and refractive index due to its lower molecular weight . This difference in physical properties directly affects handling, liquid-liquid extraction efficiency, and spectroscopic identification during process development and quality control.

Physicochemical Properties Analytical Chemistry Quality Control

Solubility and Handling: Advantage over Dibenzyl Ester Analog

Ester group selection significantly impacts compound solubility. Diethyl 2-(2-oxopropyl)malonate has a calculated aqueous solubility of 11 g/L at 25 °C . The dibenzyl analog, dibenzyl 2-(2-oxopropyl)malonate (CAS 2020-76-0), is considerably more lipophilic and likely has much lower aqueous solubility due to its two benzyl groups [1]. The moderate aqueous solubility of the diethyl ester facilitates its use in a wider range of reaction media, including aqueous-organic biphasic systems, and simplifies workup procedures compared to highly hydrophobic analogs.

Solubility Process Chemistry Formulation

Primary Research and Industrial Applications for Diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2)


Synthesis of Pyrazole and Pyridine-Containing Heterocycles for Drug Discovery

As established by its dual keto-ester functionality , this compound is ideally suited as a building block for constructing fused N-heterocyclic systems such as pyrazolopyridines . Medicinal chemistry groups focused on fragment-based drug discovery can utilize this compound to rapidly generate libraries of these privileged pharmacophores, which are known for their broad spectrum of biological activities [1].

Development of Step-Efficient Synthetic Routes for Agrochemical Intermediates

The pre-installed 2-oxopropyl group allows for more convergent synthetic strategies, reducing the step-count required to access complex ketone-containing intermediates . In agrochemical research, this can translate to faster route scouting and the generation of novel analogs for biological screening, particularly for compounds where the ketone moiety is essential for target binding or bioavailability.

Preparation of Advanced Keto-Acid Precursors for Peptidomimetics

The compound's structure is a masked form of a substituted acetic acid . Through saponification and decarboxylation, it can be transformed into 4-oxopentanoic acid derivatives. These keto-acids are valuable building blocks for synthesizing peptidomimetics and other bioactive molecules where a carbonyl group is required for specific hydrogen-bonding interactions or as a synthetic handle for further elaboration.

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